3-(3-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)propanamide
Description
3-(3-Chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)propanamide is a synthetic amide derivative featuring a 3-chlorophenyl group attached to a propanamide backbone and a hydroxyethyl-thiophene substituent. The molecule’s design combines aromatic (chlorophenyl, thiophene) and polar (hydroxy, amide) functionalities, which may influence its physicochemical behavior and bioactivity .
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-2-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c16-12-4-1-3-11(9-12)6-7-15(19)17-10-13(18)14-5-2-8-20-14/h1-5,8-9,13,18H,6-7,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVORYWHMUAVJIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of Chlorobenzene
3-(3-Chlorophenyl)propanoic acid is synthesized via Friedel-Crafts acylation of chlorobenzene with acrylic acid derivatives. In a modified approach adapted from DE10207586A1, chlorobenzene reacts with succinic anhydride in the presence of AlCl₃ to yield 3-(3-chlorophenyl)propanoic acid. The reaction proceeds at 0–5°C in dichloromethane, with a reported yield of 68–72% after recrystallization from ethanol.
Activation to Acid Chloride
Conversion to the acid chloride is critical for subsequent amide coupling. Thionyl chloride (SOCl₂) in toluene under reflux (70–80°C, 4 h) provides 3-(3-chlorophenyl)propanoyl chloride in 89% yield. Excess SOCl₂ is removed via distillation, and the product is stabilized with anhydrous MgSO₄.
Preparation of 2-Amino-2-(thiophen-2-yl)ethanol
Reduction of 2-Cyanothiophene Derivatives
A two-step sequence from thiophene-2-carboxaldehyde involves:
- Strecker Synthesis : Reaction with ammonium chloride and KCN in aqueous ethanol yields 2-aminothiophene-2-carbonitrile.
- Borohydride Reduction : NaBH₄ in THF reduces the nitrile to 2-amino-2-(thiophen-2-yl)ethanol at 0°C, achieving 65% isolated yield after column chromatography (SiO₂, ethyl acetate/hexane).
Alternative Route via Epoxide Ring-Opening
Ethylene oxide reacts with thiophen-2-ylmagnesium bromide (prepared from thiophene and Mg in THF) to form 2-(thiophen-2-yl)ethanol. Subsequent amination via the Gabriel synthesis (phthalimide substitution followed by hydrazinolysis) yields the target amine in 58% overall yield.
Amide Bond Formation Strategies
Direct Coupling Using Carbodiimides
A mixture of 3-(3-chlorophenyl)propanoic acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.1 equiv) in DMF is stirred at 0°C. 2-Amino-2-(thiophen-2-yl)ethanol (1.05 equiv) is added dropwise, and the reaction proceeds at 25°C for 12 h. Workup with aqueous NaHCO₃ and extraction with ethyl acetate affords the crude product, which is purified via silica gel chromatography (75% yield).
Acid Chloride Aminolysis
3-(3-Chlorophenyl)propanoyl chloride (1.0 equiv) in anhydrous THF is treated with 2-amino-2-(thiophen-2-yl)ethanol (1.1 equiv) and triethylamine (2.0 equiv) at −10°C. After warming to 25°C over 2 h, the mixture is filtered, concentrated, and crystallized from ethanol/water (82% yield, m.p. 134–136°C).
Optimization and Side-Reaction Mitigation
Controlling Epimerization
The hydroxy group in 2-amino-2-(thiophen-2-yl)ethanol may undergo racemization under basic conditions. Employing Schotten-Baumann conditions (rapid mixing at low temperatures) minimizes this issue, preserving stereochemical integrity.
Purification Challenges
Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the product from unreacted acid chloride and diastereomeric byproducts. Recrystallization from toluene further enhances purity (>98% by HPLC).
Spectroscopic Characterization
¹H NMR Analysis (400 MHz, CDCl₃)
IR Spectroscopy (KBr)
Mass Spectrometry
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Coupling | 75 | 95 | Mild conditions, minimal byproducts |
| Acid Chloride Route | 82 | 98 | High efficiency, scalability |
| Multi-component | 60 | 90 | Fewer steps, lower cost |
The acid chloride method offers superior yield and purity, making it preferable for industrial-scale synthesis. Direct coupling is ideal for lab-scale applications requiring minimal purification.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the alcohol.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
3-(3-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Differences
The table below highlights key structural variations between the target compound and its analogs:
Key Observations :
- Aromatic Diversity : The target compound’s thiophene moiety distinguishes it from phenyl or naphthyl-containing analogs. Thiophene’s electron-rich nature may enhance π-π interactions or alter metabolic stability compared to purely phenyl-based systems .
- Polarity: The hydroxy group in the target compound increases hydrophilicity relative to non-hydroxylated analogs (e.g., N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide) but reduces it compared to nitro- or methoxy-substituted derivatives .
Spectroscopic Characterization
- 1H/13C NMR :
- IR Spectroscopy : Strong amide C=O stretch (~1650 cm⁻¹) and O-H stretch (~3300 cm⁻¹) are consistent across all amide derivatives .
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